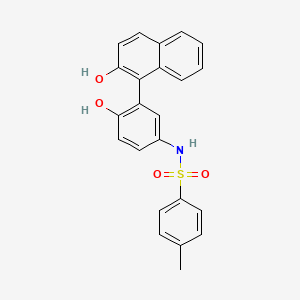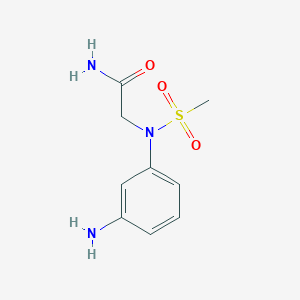![molecular formula C17H18N4O2 B2961185 N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105247-33-3](/img/structure/B2961185.png)
N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s an important intermediate of the ozenoxacin synthesis . Ozenoxacin is an experimental quinolone antibiotic being developed for the treatment of impetigo and other dermatological bacterial infections .
Synthesis Analysis
The synthesis of this compound involves several steps. The title compound is an important intermediate of the ozenoxacin synthesis . All H atoms were positioned geometrically and refined using a riding model .Molecular Structure Analysis
The crystal structure analysis of the title compound revealed that there are three rings . The dihedral angles between ring A and ring B is 8.8 (2)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to another intermediate .Scientific Research Applications
Direct N-cyclopropylation Techniques
Direct N-cyclopropylation of cyclic amides and azoles, including indoles, benzimidazoles, pyrroles, and pyrazoles, has been developed using a nonpyrophoric cyclopropylbismuth reagent. This method provides a unique approach to introducing the cyclopropyl group onto nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds. The process, catalyzed by copper acetate, highlights the utility of cyclopropanes in medicinal chemistry due to their spatial, electronic features, and metabolic stability (Gagnon et al., 2007).
Anticancer and Antimicrobial Activity
The synthesis and evaluation of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which include the N-cyclopropyl group combined with substituted 2-amino pyrimidine on the indole ring, have demonstrated significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Several compounds exhibited more than 70% growth inhibition across all tested cancer cell lines. Additionally, these compounds showed potent antimicrobial activity, particularly when fluoro/chloro groups were present on the pyrimidine ring, highlighting the importance of substituent groups in biological activity (Gokhale et al., 2017).
Construction of All-Carbon Quaternary Stereocenters
The enantioselective cyclopropanation of N-acyl indoles represents a novel method for constructing indoline derivatives with all-carbon quaternary stereocenters. This approach uses carbohydrate-based bis(oxazoline) ligands to achieve high enantiomeric excess, demonstrating the cyclopropanation reaction's significance in synthesizing complex molecules with potential pharmaceutical applications (Özüduru et al., 2012).
Inflammation Inhibitors
Studies on N-pyridinyl(methyl)indolylpropanamides have shown these compounds act as effective topical and systemic inflammation inhibitors. These non-acidic NSAIDs have demonstrated activity levels higher than ibuprofen and comparable to dexamethasone in TPA-induced mouse ear swelling assays. This research underscores the therapeutic potential of these compounds in managing inflammation (Dassonville et al., 2008).
Immunomodulatory Properties
Synthetic efforts on N-pyridinyl(methyl)-indol-3-ylpropanamides have revealed their potential as immunosuppressive agents. Initial pharmacological evaluations indicated that several compounds exhibited significant inhibitory activity on murine T cell proliferation, with further studies demonstrating in vitro and in vivo immunosuppressive effects. These findings suggest a promising avenue for developing new immunotherapeutic agents (Carbonnelle et al., 2007).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
properties
IUPAC Name |
N-cyclopropyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-2-5-13-12(8-10)15-16(20-13)17(23)21(9-18-15)7-6-14(22)19-11-3-4-11/h2,5,8-9,11,20H,3-4,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUEUGYGSSFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

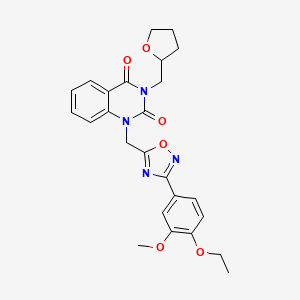
![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)
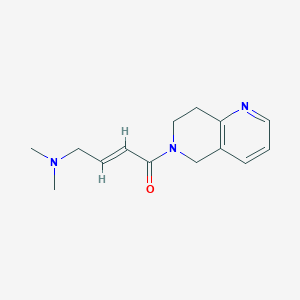
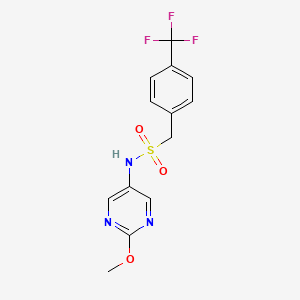
![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

